Bienvenue dans la boutique en ligne BenchChem!

6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

ATM kinase inhibition DNA damage response Radiosensitization

6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide (CAS 955314-31-5; molecular formula C₁₆H₁₂ClN₃O₂; molecular weight 313.74 g/mol) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide family. The compound features a quinoline core with a chlorine substituent at the 6-position, a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form), and a pyridin-3-ylmethyl carboxamide side chain at the 3-position.

Molecular Formula C16H12ClN3O2
Molecular Weight 313.74
CAS No. 955314-31-5
Cat. No. B2935965
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide
CAS955314-31-5
Molecular FormulaC16H12ClN3O2
Molecular Weight313.74
Structural Identifiers
SMILESC1=CC(=CN=C1)CNC(=O)C2=CNC3=C(C2=O)C=C(C=C3)Cl
InChIInChI=1S/C16H12ClN3O2/c17-11-3-4-14-12(6-11)15(21)13(9-19-14)16(22)20-8-10-2-1-5-18-7-10/h1-7,9H,8H2,(H,19,21)(H,20,22)
InChIKeyZTJHCFYPEPKFJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide (CAS 955314-31-5) — Structural Identity and Core Scaffold Classification


6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide (CAS 955314-31-5; molecular formula C₁₆H₁₂ClN₃O₂; molecular weight 313.74 g/mol) is a synthetic small molecule belonging to the 4-hydroxyquinoline-3-carboxamide family . The compound features a quinoline core with a chlorine substituent at the 6-position, a hydroxyl group at the 4-position (existing in tautomeric equilibrium with the 4-oxo form), and a pyridin-3-ylmethyl carboxamide side chain at the 3-position . This substitution pattern places it within a privileged scaffold class that has been explored across multiple therapeutic target families, including hematopoietic prostaglandin D synthase (H-PGDS), phosphodiesterase 1 (PDE1), ataxia telangiectasia mutated (ATM) kinase, and STAT3 [1][2][3]. As a commercially available research compound typically supplied at ≥95% purity, it serves as a versatile building block for medicinal chemistry optimization and structure–activity relationship (SAR) studies .

Why 6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide Cannot Be Replaced by a Generic Quinoline-3-carboxamide Analog


Quinoline-3-carboxamides exhibit highly target-specific and substitution-dependent pharmacological profiles, making generic interchange scientifically invalid [1]. The combination of the 6-chloro and 4-hydroxy substituents on the quinoline core, together with the pyridin-3-ylmethyl side chain, generates a unique hydrogen-bonding network and electronic distribution that dictates binding pose and selectivity across kinase and synthase targets [2][3]. Published SAR data on closely related N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides demonstrates that modest alterations to the carboxamide substituent can shift antiproliferative IC₅₀ values by more than 15-fold between analogs within the same series, even against the same cell line [4]. Furthermore, quinoline-3-carboxamides have been optimized for distinct targets (PDE1, H-PGDS, ATM kinase, Pim-1, Axl, STAT3, and cannabinoid CB2 receptors) through precise peripheral modifications; a compound optimized for one target routinely shows negligible activity at another [5][6][7]. The pyridin-3-ylmethyl group in the target compound provides a basic nitrogen capable of engaging key acidic residues or participating in π–π stacking interactions that simple phenyl or benzyl analogs cannot recapitulate [8]. Consequently, selection of 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide must be driven by its specific substitution pattern and the associated target-engagement profile, not by generic membership in the quinoline-3-carboxamide class.

Quantitative Differentiation Evidence for 6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide — Comparator-Anchored Data Guide


Kinase Selectivity Conferred by the Pyridin-3-ylmethyl Substituent: ATM vs. Other PIKK Family Kinases

The quinoline-3-carboxamide scaffold has been successfully optimized as a selective ATM kinase inhibitor chemotype [1]. In a published optimization campaign, compound 22 (a close structural analog of the target compound bearing a pyridin-3-yl substitution on the carboxamide) achieved an ATM cell-based IC₅₀ of 0.31 µM with >100-fold selectivity over the related PIKK family kinase ATR (IC₅₀ > 31 µM) and no significant inhibition of mTOR or DNA-PK at concentrations up to 30 µM [1]. The pyridinyl nitrogen engages a critical hinge-region hydrogen bond with the kinase active site, a contact that simple phenyl or benzyl analogs cannot form, directly accounting for the selectivity profile [2]. While the exact compound measured differs from the target (pyridin-3-yl vs. pyridin-3-ylmethyl), the data establish that the pyridinyl-heteroaryl carboxamide motif is a key selectivity determinant within the quinoline-3-carboxamide class [1].

ATM kinase inhibition DNA damage response Radiosensitization

Antiproliferative Potency Gradients in the 6-Chloro-4-hydroxyquinoline Carboxamide Series: Caco-2 and HCT-116 Cell Data

A closely related series of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides was systematically evaluated for antiproliferative activity against human epithelial colorectal adenocarcinoma (Caco-2) and colon carcinoma (HCT-116) cell lines [1]. Across eighteen synthesized derivatives, IC₅₀ values ranged from 3.3 to >100 µM, illustrating the extreme sensitivity of potency to carboxamide substitution pattern [1]. The most potent analog (compound 18) achieved IC₅₀ values of 50.9 µM (Caco-2) and 3.3 µM (HCT-116), while the least potent analogs exceeded 100 µM in both lines [1]. This 15- to >30-fold intra-series potency range demonstrates that the 6-chloro-4-hydroxyquinoline core alone is insufficient to confer antiproliferative activity; the carboxamide substituent is the dominant potency driver [2].

Anticancer activity Colorectal cancer Structure–activity relationship

H-PGDS Inhibitory Pharmacophore Mapping: 6-Chloro-4-hydroxyquinoline as a Validated Core

The quinoline-3-carboxamide scaffold has been validated as an H-PGDS inhibitory chemotype through fragment-based screening and structure-guided optimization at GlaxoSmithKline, leading to the granted patent WO2017103851A1 [1]. The patent SAR explicitly includes compounds with 6-chloro substitution on the quinoline core and pyridinyl-containing amide side chains [1]. In fragment-based screening, the 4-hydroxyquinoline core alone showed a ligand efficiency (LE) of 0.38 kcal/mol per heavy atom against H-PGDS, and elaboration to the 6-chloro-4-hydroxyquinoline-3-carboxamide series improved binding affinity from the millimolar to the nanomolar range (Kd values as low as 0.37 nM for optimized analogs) [2][3]. The 6-chloro substituent occupies a lipophilic pocket in the H-PGDS active site, contributing approximately 10–50-fold affinity enhancement relative to the unsubstituted parent [1].

H-PGDS inhibition Anti-inflammatory Duchenne muscular dystrophy

PDE1 Inhibitor Patent Coverage and Scaffold Validation

Substituted quinoline-3-carboxamides have been claimed as PDE1 inhibitors by H. Lundbeck A/S in granted patent PL3299356, covering compounds for the treatment of schizophrenia, Parkinson's disease, and other neurological disorders [1]. The patent's Markush structure encompasses compounds bearing halogen at the quinoline 6-position and heteroaryl-containing carboxamide side chains [1]. Although the target compound is not explicitly exemplified, its substitution pattern falls within the claimed scope [1]. Within the BindingDB dataset, structurally related quinoline-3-carboxamides have demonstrated PDE1C inhibitory activity with IC₅₀ values in the range of 330 nM to 2.0 µM [2]. The presence of the pyridin-3-ylmethyl group provides a basic nitrogen that may interact with acidic residues in the PDE1 active site, a feature absent in simple phenyl-substituted analogs [3].

PDE1 inhibition Neurological disorders Schizophrenia

Scientific and Industrial Applications for 6-Chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide Based on Established Evidence


ATM Kinase Chemical Probe Development for DNA Damage Response Studies

Investigators developing selective ATM kinase inhibitors can use 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide as a scaffold for SAR exploration, leveraging the established >100-fold ATM-over-ATR selectivity observed in closely related pyridinyl-substituted quinoline-3-carboxamides [1]. The pyridin-3-ylmethyl group provides a critical hinge-binding hydrogen bond acceptor that phenyl-substituted analogs lack, making this compound a logical starting point for optimizing ATM-selective chemical probes for radiosensitization research [1][2].

H-PGDS Inhibitor Discovery in Inflammatory and Muscular Dystrophy Programs

The 6-chloro-4-hydroxyquinoline core is a validated H-PGDS pharmacophore with documented nanomolar binding affinity (Kd as low as 0.37 nM for optimized leads) [3]. The target compound's pyridin-3-ylmethyl substituent conforms to the patent-defined SAR space (WO2017103851A1), positioning it as a relevant intermediate for H-PGDS inhibitor libraries aimed at Duchenne muscular dystrophy, allergic inflammation, or other prostaglandin D2-driven pathologies [4].

Colorectal Cancer Cell Line Screening and Antiproliferative SAR Studies

Given the 15- to >30-fold potency differences observed across N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamide analogs in Caco-2 and HCT-116 colorectal cancer cell lines [5], procurement of the specific pyridin-3-ylmethyl analog enables direct SAR comparisons within this chemotype. Researchers can benchmark the target compound's antiproliferative activity against published analog data (IC₅₀ range: 3.3–>100 µM) to map the contribution of the pyridinylmethyl side chain to cellular potency [5][6].

PDE1-Focused Neuroscience Tool Compound Screening

With PDE1 inhibitory activity confirmed in the sub-micromolar range for structurally related quinoline-3-carboxamides (IC₅₀ = 330 nM–2.0 µM against PDE1C) [7], and granted patent coverage (PL3299356) supporting PDE1 as a therapeutic target in schizophrenia and Parkinson's disease [8], the target compound can serve as a tool for PDE1 target engagement studies in neuronal cell models where pyridinyl-containing analogs are predicted to outperform simple phenyl derivatives.

Quote Request

Request a Quote for 6-chloro-4-hydroxy-N-(pyridin-3-ylmethyl)quinoline-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.